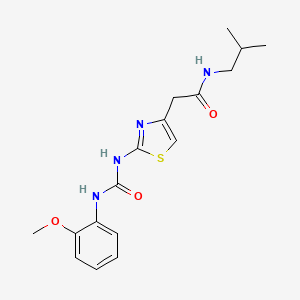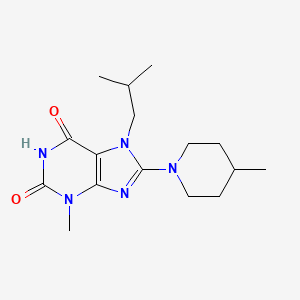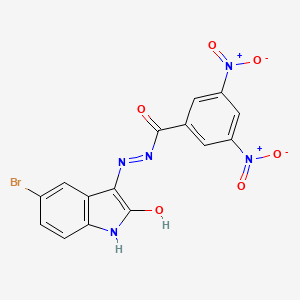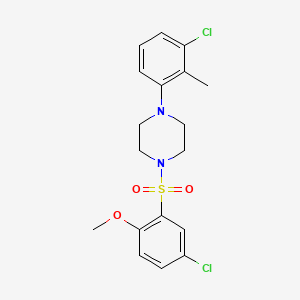
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as "MPDPH" and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
MPDPH is believed to exert its neuroprotective effects through the modulation of the NMDA receptor, which is involved in synaptic plasticity and memory formation. It has been shown to enhance NMDA receptor function and may help to prevent the excitotoxicity that can lead to neuronal damage and death.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, MPDPH has been shown to have antioxidant properties and may help to reduce oxidative stress in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MPDPH for lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of MPDPH is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on MPDPH. One area of interest is the development of more potent and selective NMDA receptor modulators that may have even greater neuroprotective effects. Additionally, further studies are needed to determine the safety and efficacy of MPDPH in humans, and to explore its potential therapeutic applications in other neurological disorders. Finally, research is needed to better understand the biochemical and physiological effects of MPDPH, and to identify potential biomarkers that may be used to monitor its effects in vivo.
Méthodes De Synthèse
The synthesis of MPDPH involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with 4-piperidinemethanamine, followed by the reaction of the resulting product with 2,2-diphenylacetic acid. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
MPDPH has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and may help to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, MPDPH has been shown to improve cognitive function and motor coordination in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-20-18-24(12-15-27-20)29-16-13-21(14-17-29)19-28-26(30)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-12,15,18,21,25H,13-14,16-17,19H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSKWAVPTAOMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2877172.png)

![N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2877175.png)
![3-(4-chlorophenyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2877177.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B2877178.png)





